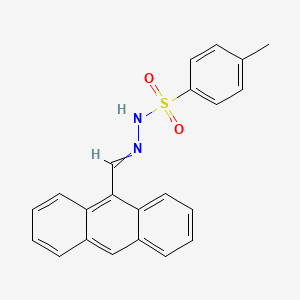
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodiuM salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) is a lysophospholipid, a type of phospholipid that contains a single fatty acid chain. This compound is known for its role in cellular signaling and membrane structure. It is often used in scientific research due to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the esterification of stearic acid with glycerol, followed by phosphorylation and subsequent reaction with L-serine. The final product is then converted to its sodium salt form. The reaction conditions often include the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced equipment and technology to maintain high purity and yield. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and application.
化学反应分析
Types of Reactions
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different properties and applications, making them valuable for further research and development.
科学研究应用
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Plays a role in cellular signaling and membrane dynamics, making it valuable for studying cell biology and physiology.
Medicine: Investigated for its potential therapeutic effects, including its role in inflammation and immune response.
Industry: Utilized in the development of lipid-based drug delivery systems and other biotechnological applications.
作用机制
The mechanism of action of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of various enzymes and receptors, influencing cellular processes such as inflammation, apoptosis, and cell proliferation. The compound’s molecular targets include G-protein coupled receptors and phospholipases, which play key roles in its biological effects.
相似化合物的比较
Similar Compounds
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Another lysophospholipid with similar structural features but different functional groups.
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoglycerol (sodium salt): Shares the stearoyl and glycerol backbone but has a different head group.
1,2-Distearoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains two stearoyl chains, making it more hydrophobic and affecting its behavior in membranes.
Uniqueness
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific combination of a single stearoyl chain, glycerol backbone, and phospho-L-serine head group. This structure allows it to interact with cellular membranes and signaling pathways in distinct ways, making it valuable for various research applications.
属性
分子式 |
C24H47NNaO9P |
|---|---|
分子量 |
547.6 g/mol |
IUPAC 名称 |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C24H48NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/t21-,22+;/m1./s1 |
InChI 键 |
SVSJEWKLQKWQOV-NSLUPJTDSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])O.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


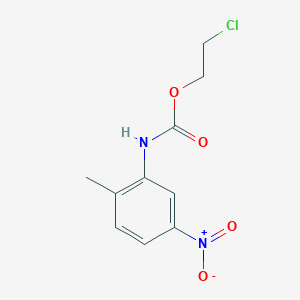


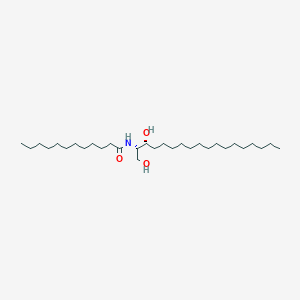
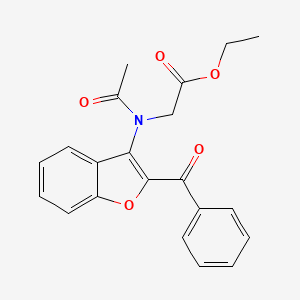

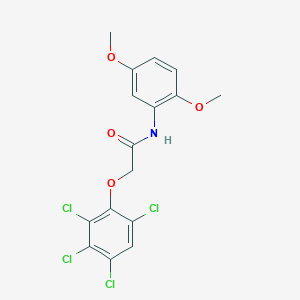


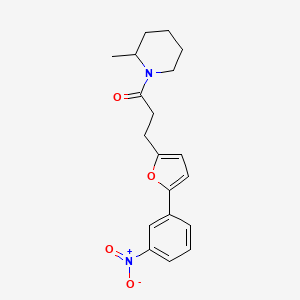
![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)


